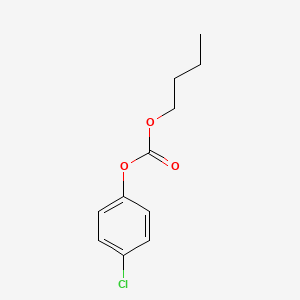

Butyl (4-chlorophenyl) carbonate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1847-76-3 |

|---|---|

Molekularformel |

C11H13ClO3 |

Molekulargewicht |

228.67 g/mol |

IUPAC-Name |

butyl (4-chlorophenyl) carbonate |

InChI |

InChI=1S/C11H13ClO3/c1-2-3-8-14-11(13)15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 |

InChI-Schlüssel |

FUBRDBALXONBRA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)OC1=CC=C(C=C1)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Butyl 4 Chlorophenyl Carbonate

Classic Synthetic Routes and Innovations

The traditional synthesis of aryl carbonates often involved the use of highly toxic phosgene (B1210022). google.comacs.org However, significant advancements have led to the development of safer and more efficient phosgene-free methods. These modern approaches are crucial for both laboratory-scale synthesis and industrial production.

Phosgene-Free Carbonylation Strategies for Aryl Carbonates

The drive to eliminate phosgene from chemical processes has spurred the development of alternative carbonylation strategies. acs.orgresearchgate.net One such approach involves the use of other carbonylating agents. For instance, the reaction of 4-chlorophenol (B41353) with a suitable chloroformate in the presence of a base can yield the desired carbonate. google.com Another innovative method utilizes dimethyl carbonate as a green and solventless reagent for the synthesis of 4-O-aryloxy carbonates over nano-crystalline alkali promoted alkaline earth metal oxides. rsc.org This method highlights a move towards more environmentally benign synthetic routes.

Recent research has also explored photo-on-demand synthesis, where chloroformates are generated in situ from chloroform (B151607) and oxygen using light, followed by reaction with an alcohol to produce carbonates. organic-chemistry.orgkobe-u.ac.jp This method avoids the direct handling of toxic phosgene and represents a significant step towards safer chemical synthesis. kobe-u.ac.jp

Transesterification and Carbonylation Approaches

Transesterification is a widely employed method for the synthesis of carbonates. organic-chemistry.org This process typically involves the reaction of an alcohol or phenol (B47542) with a carbonate, such as dimethyl carbonate or diphenyl carbonate, in the presence of a catalyst. rsc.orglookchem.com For example, the transesterification of diphenyl carbonate with butanol in the presence of a suitable catalyst would yield butyl phenyl carbonate, which could then potentially be converted to butyl (4-chlorophenyl) carbonate.

Carbonylation reactions, where a carbonyl group is introduced into a molecule, are also central to the synthesis of carbonates. Palladium-catalyzed carbonylation of aryl halides, such as 4-chlorobromobenzene, with alcohols in the presence of carbon monoxide offers a direct route to aryl esters and, by extension, carbonates. acs.orgorganic-chemistry.org These reactions can often be performed under mild conditions with high functional group tolerance. acs.orgorganic-chemistry.org The choice of ligand and reaction conditions is critical for achieving high yields and selectivity. acs.org

Catalyst Development for Enhanced Reaction Efficiency

Catalysis is at the heart of modern synthetic chemistry, and the synthesis of this compound is no exception. The development of efficient catalysts is crucial for improving reaction rates, yields, and selectivity.

For phosgene-free carbonylation and transesterification reactions, a variety of catalysts have been investigated. These include:

Lewis acids: Magnesium perchlorate (B79767) has been shown to be a powerful Lewis acid catalyst for the synthesis of aryl ethyl carbonates under solvent-free conditions. organic-chemistry.org

Palladium complexes: Palladium catalysts, often in combination with specific phosphine (B1218219) ligands, are highly effective for the carbonylation of aryl halides. acs.orgorganic-chemistry.org

Heterogeneous catalysts: The use of solid catalysts, such as aluminosilicates, offers advantages in terms of easy separation and reusability. google.comyork.ac.ukwhiterose.ac.uk Nano-crystalline alkali promoted alkaline earth metal oxides have also proven effective. rsc.org

Organocatalysts: N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for transesterification reactions. organic-chemistry.org

The following table provides a summary of various catalysts and their applications in carbonate synthesis:

| Catalyst Type | Example | Application | Reference |

| Lewis Acid | Magnesium Perchlorate | Solvent-free synthesis of aryl ethyl carbonates | organic-chemistry.org |

| Palladium Complex | Pd(OAc)₂ with dcpp·2HBF₄ | Carbonylation of aryl chlorides | organic-chemistry.org |

| Heterogeneous Catalyst | Aluminosilicates | Reaction of aromatic monohydroxy compounds with phosgene | google.com |

| Heterogeneous Catalyst | Alkali promoted MgO | Solventless synthesis of 4-O-aryloxy carbonates | rsc.org |

| Organocatalyst | N-Heterocyclic Carbenes | Transesterification reactions | organic-chemistry.org |

Sustainable and Green Chemical Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes. The goal is to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Heterogeneous Catalysis

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, where the reactants themselves act as the solvent, offer significant environmental benefits. organic-chemistry.org The synthesis of aryl ethyl carbonates using magnesium perchlorate as a catalyst under solvent-free conditions is a prime example of this approach, yielding high purity products in almost quantitative yields. organic-chemistry.org

Heterogeneous catalysis is another cornerstone of green chemistry. whiterose.ac.ukbaranlab.org Heterogeneous catalysts are in a different phase from the reactants, which allows for easy separation of the catalyst from the reaction mixture, often by simple filtration. whiterose.ac.ukbaranlab.org This facilitates catalyst recycling and reduces waste. Examples include the use of aluminosilicates and metal oxides in carbonate synthesis. google.comrsc.orgwhiterose.ac.uk The development of reusable catalyst systems, such as alumina-supported zinc dichloride for the synthesis of cyclic carbonates, further underscores the move towards sustainable practices. ua.es

Atom Economy and E-Factor Considerations in this compound Production

Atom economy and the E-factor are important metrics for evaluating the "greenness" of a chemical process. scranton.edu

Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. scranton.edu A higher atom economy indicates a more efficient process with less waste. For example, a reaction with 100% atom economy means that all the atoms of the reactants are found in the final product. scranton.edu

E-Factor (Environmental Factor) , introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. rsc.org A lower E-factor signifies a more environmentally friendly process.

In the context of this compound synthesis, phosgene-free routes generally exhibit better atom economy and lower E-factors compared to traditional methods that generate significant amounts of waste, such as hydrogen chloride. acs.org For instance, a solventless process for synthesizing 4-O-aryloxy carbonates from 3-(aryl/alkyl)-oxy-1,2-propanediol and dimethyl carbonate reported an atom economy of 88.66% and an E-factor of 0.3, highlighting the efficiency of this green approach. rsc.org

The following table illustrates the conceptual difference between traditional and green synthetic approaches in terms of these metrics:

| Synthetic Approach | Key Features | Atom Economy | E-Factor |

| Traditional (e.g., using Phosgene) | Use of toxic reagents, generation of stoichiometric byproducts. | Lower | Higher |

| Green (e.g., Catalytic, Solvent-Free) | Use of catalysts, recyclable reagents, minimal byproducts. | Higher | Lower |

By focusing on catalytic, solvent-free, and high atom economy reactions, the chemical industry can move towards more sustainable and environmentally responsible methods for producing valuable compounds like this compound.

Mechanistic Investigations of Butyl 4 Chlorophenyl Carbonate Transformations

Hydrolytic Reactivity and Degradation Pathways

The hydrolysis of carbonate esters is a fundamental reaction that leads to their degradation into corresponding alcohols and carbon dioxide. The reactivity of Butyl (4-chlorophenyl) carbonate towards hydrolysis is significantly influenced by the electronic properties of its substituents.

The general mechanism for the hydrolysis of carbonate esters can proceed under both acidic and basic conditions. However, alkaline hydrolysis (saponification) is typically more efficient. The reaction proceeds via a nucleophilic acyl substitution pathway where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of a carbon-oxygen bond, releasing an alcohol or phenoxide and a carboxylate-like intermediate which rapidly decomposes to carbon dioxide or exists as bicarbonate/carbonate in the alkaline medium.

For this compound, there are two potential sites for C-O bond cleavage: the bond to the butoxy group and the bond to the 4-chlorophenoxy group. The 4-chlorophenoxide is a better leaving group than the butoxide ion due to the electron-withdrawing nature of the chlorine atom, which stabilizes the resulting negative charge on the phenoxide.

Kinetic studies on various substituted phenyl phenyl carbonates have shown that electron-withdrawing groups on the phenyl ring enhance the rate of alkaline hydrolysis. researchgate.netosti.gov The chlorine atom in the para position of this compound exerts a negative inductive (-I) effect, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Compared to unsubstituted phenyl carbonates, this compound is expected to hydrolyze more readily. However, its reactivity would be less than that of a carbonate with a stronger electron-withdrawing group, such as a nitro group. researchgate.net The primary degradation products from the complete hydrolysis of this compound are 4-chlorophenol (B41353), butanol, and carbon dioxide.

To illustrate the effect of substituents on hydrolytic reactivity, the following table presents hypothetical second-order rate constants for the alkaline hydrolysis of various substituted phenyl carbonates, based on established chemical principles. researchgate.netosti.gov

| Compound | Substituent (Y) | Expected Relative k_OH- (M⁻¹s⁻¹) |

| Butyl Phenyl Carbonate | H | 1.0 |

| Butyl (4-methylphenyl) carbonate | 4-CH₃ | 0.5 |

| This compound | 4-Cl | 5.0 |

| Butyl (4-nitrophenyl) carbonate | 4-NO₂ | 50.0 |

This table presents expected relative reactivity based on electronic effects of substituents.

Nucleophilic Substitution Reactions at the Carbonyl Carbon

The carbonyl carbon of this compound is an electrophilic center and is susceptible to attack by a wide range of nucleophiles. libretexts.org These reactions typically proceed through the nucleophilic acyl substitution (addition-elimination) mechanism, which is characteristic of carboxylic acid derivatives. researchgate.netmasterorganicchemistry.com

The mechanism involves two principal steps:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling one of the attached groups.

In the case of this compound, either the butoxide or the 4-chlorophenoxide can act as the leaving group. The 4-chlorophenoxide is a significantly better leaving group than butoxide because the negative charge on the resulting phenoxide is stabilized by the aromatic ring and the electron-withdrawing chlorine atom. Consequently, reactions with most nucleophiles will lead to the displacement of the 4-chlorophenoxy group.

A variety of nucleophiles can be employed, leading to a range of different products. fishersci.co.uklibretexts.org For instance, reaction with amines (ammonolysis) will yield carbamates, while reaction with other alcohols (transesterification) will produce different carbonate esters. The reaction is often facilitated by a base, which can deprotonate the nucleophile to increase its nucleophilicity. libretexts.org

The following table summarizes the expected products from the reaction of this compound with various common nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | R-NH₂ | Butyl N-alkylcarbamate |

| Alkoxide | R-O⁻ Na⁺ | Dibutyl carbonate / Dialkyl carbonate |

| Thiolate | R-S⁻ Na⁺ | O-Butyl S-alkyl thiocarbonate |

| Water | H₂O (hydrolysis) | Butanol + 4-Chlorophenol + CO₂ |

Electrophilic Aromatic Substitution on the 4-chlorophenyl Moiety

The 4-chlorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the chlorine atom and the butoxycarbonyloxy group (-OCOO-Bu).

Chlorine Atom: The chlorine atom is an electron-withdrawing group due to its high electronegativity (-I effect), which deactivates the ring towards electrophilic attack compared to benzene. stackexchange.comechemi.comdoubtnut.com However, through resonance (+R effect), its lone pairs can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it directs to the ortho positions (C2 and C6 relative to the chlorine). quora.com

Butoxycarbonyloxy Group: The oxygen atom directly attached to the ring has lone pairs that can be donated into the aromatic system via resonance (+R effect). This effect is strongly activating and directs incoming electrophiles to the ortho and para positions.

In this compound, the chlorine and the butoxycarbonyloxy groups are para to each other. The activating, ortho, para-directing butoxycarbonyloxy group will dominate the directing effect over the deactivating, ortho, para-directing chlorine atom. Therefore, electrophilic substitution is strongly favored at the positions ortho to the butoxycarbonyloxy group (C2 and C6, which are also meta to the chlorine atom).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific products formed will depend on the electrophile used.

The table below predicts the major products for several common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Butyl (4-chloro-2-nitrophenyl) carbonate |

| Bromination | Br₂, FeBr₃ | Butyl (2-bromo-4-chlorophenyl) carbonate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Butyl (2-acetyl-4-chlorophenyl) carbonate |

| Sulfonation | Fuming H₂SO₄ | 2-(Butoxycarbonyloxy)-5-chlorobenzenesulfonic acid |

Thermal Decomposition Mechanisms and By-Product Formation

Several decomposition pathways are plausible:

Decarboxylation: Aromatic carbonates can undergo thermal decarboxylation (loss of CO₂) to form ethers. For this compound, this would lead to the formation of Butyl (4-chlorophenyl) ether and carbon dioxide. chemicalbook.com This pathway is often observed in the pyrolysis of aromatic polycarbonates. bohrium.comacs.org

Elimination Reaction: The butyl group possesses β-hydrogens, making it susceptible to thermal elimination reactions. This pathway would proceed via a cyclic transition state (similar to ester pyrolysis) to yield 4-chlorophenol , 1-butene , and carbon dioxide .

Radical Pathways: At higher temperatures, homolytic cleavage of C-O bonds can occur, initiating radical chain reactions. This would lead to a complex mixture of by-products resulting from fragmentation and recombination of the initial radicals.

The relative importance of these pathways would depend on the specific conditions, such as temperature, pressure, and the presence of any catalysts or impurities. The decomposition temperature for Group 2 metal carbonates increases down the group due to the decreasing polarizing power of the cation, making the carbonate ion more stable. chemguide.co.uk While not directly analogous, this principle highlights the importance of electronic effects on thermal stability. The electron-withdrawing 4-chlorophenyl group might influence the bond strengths within the carbonate moiety, potentially affecting the decomposition temperature compared to unsubstituted analogs.

The following table lists potential by-products from the thermal decomposition of this compound and the likely mechanisms leading to their formation.

| Potential By-Product | Formation Mechanism |

| Butyl (4-chlorophenyl) ether | Decarboxylation |

| 4-Chlorophenol | β-Elimination |

| 1-Butene | β-Elimination |

| Carbon Dioxide | Decarboxylation, β-Elimination |

| Butanol | Hydrolysis (if water is present) |

| Complex char/polymeric material | Radical polymerization at high temperatures |

Rearrangement Reactions and Isomerization Pathways

Carbonate esters, particularly aromatic ones, can potentially undergo molecular rearrangements under specific conditions, most notably Lewis or Brønsted acid catalysis.

A relevant and well-known reaction for phenyl esters is the Fries Rearrangement , where an acyl group migrates from the phenolic oxygen to the aromatic ring, typically to the ortho and para positions, to form a hydroxy ketone. pw.live While classically applied to phenyl esters, a similar rearrangement could be envisioned for this compound.

In a hypothetical Fries-type rearrangement, the butoxycarbonyl group (-COOBu) would migrate from the phenolic oxygen to the carbon atoms of the aromatic ring. The reaction, likely catalyzed by a Lewis acid like AlCl₃, would proceed via the formation of an acylium-like ion and a Lewis acid-complexed phenoxide. Intramolecular electrophilic attack on the activated ring would then lead to the rearranged product. Given the directing effects of the hydroxyl group (formed upon cleavage) and the chlorine atom, migration would be favored at the position ortho to the hydroxyl group.

This would result in the formation of an alkyl 2-hydroxy-5-chlorobenzoate derivative. It is important to note that this is a speculative pathway, as the Fries rearrangement of carbonates is not as common as that of carboxylate esters, and no specific studies on this compound have been reported.

Other isomerization pathways, such as the migration of the entire butyl group or cleavage and re-formation to form isomeric structures, are less likely under typical thermal or catalytic conditions but cannot be entirely ruled out without specific experimental investigation.

The table below illustrates the potential products of a hypothetical Fries-type rearrangement of this compound.

| Reactant | Conditions | Potential Rearrangement Product |

| This compound | Lewis Acid (e.g., AlCl₃), Heat | Butyl 2-hydroxy-5-chlorobenzoate |

| This compound | Lewis Acid (e.g., AlCl₃), Heat | Butyl 4-hydroxy-3-chlorobenzoate (minor isomer) |

Applications of Butyl 4 Chlorophenyl Carbonate As a Synthetic Reagent or Intermediate

Role as an Acylating Agent in Organic Transformations

One of the primary applications of aryl-alkyl carbonates is as acylating agents, and Butyl (4-chlorophenyl) carbonate is no exception. It can serve as a stable and less hazardous alternative to phosgene (B1210022) or chloroformates for the introduction of a butoxycarbonyl group or a 4-chlorophenoxycarbonyl group onto a substrate.

The general mechanism involves the nucleophilic attack on the carbonyl carbon of the carbonate, leading to the displacement of either the butoxide or the 4-chlorophenoxide leaving group. The choice of the leaving group can be influenced by the reaction conditions and the nature of the nucleophile.

Table 1: Examples of Acylation Reactions using Aryl-Alkyl Carbonates

| Nucleophile | Product | Leaving Group | Reference |

| Primary Amine (R-NH₂) | Carbamate (B1207046) (R-NHCOOBu) | 4-Chlorophenol (B41353) | nih.govnih.gov |

| Secondary Amine (R₂NH) | Carbamate (R₂NCOOBu) | 4-Chlorophenol | nih.gov |

| Alcohol (R'-OH) | Carbonate (R'-OCOO-Bu) | 4-Chlorophenol | organic-chemistry.org |

| Phenol (B47542) (Ar-OH) | Carbonate (Ar-OCOO-Bu) | 4-Chlorophenol | organic-chemistry.org |

This table presents plausible reactions based on the known reactivity of similar aryl-alkyl carbonates. Specific yields and conditions for this compound are not widely reported.

Utility in the Formation of Carbonyl Derivatives

This compound is a valuable precursor for the synthesis of a variety of carbonyl derivatives, including other carbonates, ureas, and carbamates. This versatility stems from its ability to react with a wide range of nucleophiles.

For instance, in the presence of a suitable catalyst, it can undergo transesterification with other alcohols or phenols to generate different unsymmetrical carbonates. Reaction with amines provides a straightforward route to N-substituted carbamates and, through subsequent reactions, ureas. tandfonline.comresearchgate.net The formation of symmetrical or unsymmetrical ureas can often be achieved in a one-pot reaction by first forming a carbamate intermediate, which then reacts with another amine. tandfonline.com

Table 2: Synthesis of Carbonyl Derivatives from Aryl Carbonates

| Reagent | Product Type | General Structure | Reference |

| Alcohol/Phenol | Unsymmetrical Carbonate | R-O-CO-O-R' | organic-chemistry.org |

| Primary/Secondary Amine | Carbamate | R₂N-CO-OBu | nih.govnih.gov |

| Amine (followed by another amine) | Unsymmetrical Urea | R₂N-CO-NR'₂ | tandfonline.comasianpubs.org |

This table illustrates the potential of this compound in synthesizing various carbonyl compounds, drawing parallels from the established chemistry of other aryl carbonates.

Precursor for the Synthesis of Advanced Organic Intermediates

The structure of this compound allows it to be a building block for more complex molecules. The 4-chlorophenyl group can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, either before or after the manipulation of the carbonate group. This dual reactivity makes it a useful intermediate in multi-step syntheses.

For example, the carbonate moiety can be used to introduce a protecting group or a directing group, after which the chloro-substituted aromatic ring can be functionalized. Subsequent removal or transformation of the carbonate group would then yield a highly substituted and advanced organic intermediate. While specific examples for this compound are not prevalent in the literature, the principles of such synthetic strategies are well-established.

Regioselective and Chemoselective Applications in Multistep Syntheses

The differential reactivity of the two ester groups within this compound underpins its potential for regioselective and chemoselective applications. The 4-chlorophenoxide is a better leaving group than butoxide due to the electron-withdrawing nature of the chlorine atom, which stabilizes the resulting phenoxide anion. nih.gov

This difference in reactivity can be exploited in reactions with nucleophiles. Under carefully controlled conditions, a nucleophile can be directed to selectively displace the 4-chlorophenoxide group, leaving the butoxycarbonyl group intact. This chemoselectivity is particularly valuable in the synthesis of multifunctional molecules where one part of the reagent needs to react while another remains for subsequent transformations.

For instance, in a molecule with multiple nucleophilic sites, the inherent reactivity differences of this compound could allow for selective acylation at the most reactive site, a principle of significant importance in the synthesis of complex natural products and pharmaceuticals.

Computational and Theoretical Studies of Butyl 4 Chlorophenyl Carbonate

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Butyl (4-chlorophenyl) carbonate is fundamentally dictated by the interplay of its constituent functional groups: the butyl chain, the central carbonate moiety, and the 4-chlorophenyl ring. An analysis of its electronic properties would likely involve mapping the electron density distribution to understand the reactive sites of the molecule.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 4-chlorophenyl ring and the non-bonding oxygen atoms of the carbonate group. The LUMO, conversely, would likely be centered on the carbonyl carbon and the aromatic ring, indicating susceptibility to nucleophilic attack at the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Mulliken Atomic Charges: Theoretical calculations, such as those employing Density Functional Theory (DFT), could predict the partial charges on each atom. illinois.edu It is anticipated that the carbonyl carbon would carry a significant positive charge, making it electrophilic. The oxygen atoms of the carbonate would be negatively charged, and the chlorine atom would also exhibit a negative charge due to its high electronegativity, while influencing the charge distribution across the aromatic ring. These charge distributions are crucial for predicting how the molecule interacts with other reagents and solvents. illinois.edu

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the hydrolysis or aminolysis of carbonate esters. rsc.org For this compound, such calculations could model the reaction coordinates and identify the transition state structures and their corresponding activation energies.

Reaction Mechanisms: The hydrolysis of aryl carbonates can proceed through different pathways depending on the reaction conditions. acs.org A common mechanism involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The stability of this intermediate and the subsequent departure of the leaving group (either the butoxy or the 4-chlorophenoxy group) would be key steps. Theoretical calculations can help determine whether the reaction proceeds via a stepwise mechanism with a stable intermediate or a concerted process. For related aryl phenyl carbonates, studies have shown that the reaction mechanism can be influenced by the solvent and the nature of the nucleophile, sometimes involving a zwitterionic tetrahedral intermediate. rsc.org

Transition State Analysis: By mapping the potential energy surface of a reaction, computational methods can locate the transition state—the highest energy point along the reaction pathway. The geometry and vibrational frequencies of the transition state provide insights into the bond-breaking and bond-forming processes. For instance, in the hydrolysis of a similar compound, bis(4-nitrophenyl) carbonate, the transition state involves the partial formation of a bond with the incoming nucleophile and partial breaking of the bond with the leaving group. acs.org

Conformational Analysis and Energetic Landscapes

The flexibility of the butyl group and the rotational freedom around the ester linkages mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Potential Energy Surface Scanning: By systematically rotating the dihedral angles of the molecule, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to the stable conformations of the molecule. The relative energies of these conformers, calculated using quantum mechanical methods, indicate their population at a given temperature. It is expected that the most stable conformer would have the butyl chain in a staggered arrangement to minimize steric hindrance.

Influence of Conformation on Reactivity: The conformation of the molecule can influence its reactivity. For example, certain conformations might be more amenable to nucleophilic attack due to reduced steric hindrance around the carbonyl group. Understanding the energetic landscape is therefore crucial for a complete picture of the molecule's chemical behavior.

Intermolecular Interactions and Solvation Effects on Reactivity

The interaction of this compound with its environment, particularly the solvent, can significantly impact its reactivity. Computational models can simulate these interactions to predict how different solvents will affect reaction rates and mechanisms.

Solvent Models: Both implicit and explicit solvent models can be used in computational studies. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, which can stabilize charged intermediates and transition states. rsc.org Explicit models involve including individual solvent molecules in the calculation, which allows for the study of specific hydrogen bonding or other direct interactions. rsc.org

Solvation of Reactants and Transition States: The rate of a reaction in solution is influenced by the differential solvation of the reactants and the transition state. For reactions involving charged intermediates, such as the hydrolysis of carbonates, polar solvents are expected to stabilize the transition state more than the neutral reactants, thus accelerating the reaction. For this compound, the polarity of the solvent would play a crucial role in the kinetics of its reactions.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) or similar computational techniques, can be used to correlate the structural features of a molecule with its chemical reactivity or biological activity. While no specific predictive models for this compound were found, the principles can be applied.

Descriptor-Based Models: By calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of related carbonate compounds, a mathematical model can be developed to predict the reactivity of new compounds in the series. For example, the Hammett equation could be used to correlate the effect of substituents on the phenyl ring with the rate of hydrolysis. The electron-withdrawing nature of the chlorine atom in the 4-position of the phenyl ring is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted phenyl carbonate.

Data for Related Compounds: While direct data for this compound is scarce, experimental data from related compounds can serve as a basis for building such models. For instance, NMR data for the analogous carbamate (B1207046), Tert-butyl (4-chlorophenyl)carbamate, is available and provides some insight into the electronic environment of the 4-chlorophenyl group in a similar chemical structure. rsc.org

Spectroscopic Data for a Related Compound: Tert-butyl (4-chlorophenyl)carbamate

The following data was reported for Tert-butyl (4-chlorophenyl)carbamate, which shares the 4-chlorophenyl and a tert-butyl group with the target molecule, differing in the carbamate linkage. rsc.org

| Data Type | Reported Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.29-7.32 (d, J = 9Hz, 2H), 7.24 (d, J = 8Hz, 2H), 6.52 (bs, 1H), 1.51 (s, 9H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 151.80, 144.40, 142.70, 125.10, 117.40, 81.90, 28.10 |

This data can be used to validate computational models that predict NMR chemical shifts, a common practice in theoretical chemistry to ensure the accuracy of the calculated electronic structures.

Derivatives and Analogues of Butyl 4 Chlorophenyl Carbonate: Synthesis and Structure Reactivity Relationships

Synthesis of Structurally Modified Carbonates

The synthesis of carbonates structurally related to Butyl (4-chlorophenyl) carbonate can be approached through several established chemical transformations. These methods allow for the introduction of a wide array of functional groups on both the butyl and the 4-chlorophenyl moieties, providing a basis for structure-reactivity studies.

A primary method for the synthesis of alkyl aryl carbonates involves the reaction of an alcohol with an aryl chloroformate. For instance, the synthesis of tert-butyl phenyl carbonate is achieved by reacting tert-butanol (B103910) with phenyl chlorocarbonate in the presence of a base like quinoline. nih.gov This general approach can be adapted for the synthesis of various butyl analogues by employing the corresponding isomer of butanol (n-butanol, isobutanol, or sec-butanol) and a suitably substituted phenyl chloroformate.

Another versatile route is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org This method is particularly useful for creating a library of analogues with different substituents on the phenyl ring. By starting with various substituted aryl chlorides, a range of Butyl (substituted-phenyl) carbonates can be prepared. The reaction tolerates a variety of functional groups on the aryl ring, including esters and amides. mit.edu

Transesterification represents another key synthetic strategy. For example, diphenyl carbonate can be synthesized from dibutyl carbonate and phenol (B47542) using solid acid catalysts. organic-chemistry.org This principle can be extended to the synthesis of this compound derivatives by reacting a dialkyl carbonate with a substituted phenol, or by the transesterification of a different aryl carbonate with butanol in the presence of a suitable catalyst.

The modification of the butyl group can be achieved by starting with different isomers of butanol. The synthesis of 4-phenyl-1-butanol, for example, can be accomplished through a process involving the reaction of tetrahydrofuran (B95107) with an acyl chloride, followed by a Friedel-Crafts alkylation and subsequent hydrolysis. frontiersin.org This substituted butanol can then be used to synthesize the corresponding carbonate.

The following table summarizes some general synthetic approaches to modified carbonates:

| Starting Materials | Reagents | Product Type |

| Alcohol, Aryl Chloroformate | Base (e.g., quinoline) | Alkyl Aryl Carbonate |

| Aryl Halide, Alcohol | Pd catalyst, NaOCN | Alkyl Aryl Carbonate |

| Dialkyl Carbonate, Phenol | Acid or Base Catalyst | Alkyl Aryl Carbonate |

Impact of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound and its analogues are significantly influenced by the electronic nature of the substituents on the phenyl ring. These substituent effects are critical in understanding the reaction mechanisms and predicting the behavior of these compounds in various chemical environments.

Kinetic studies on the aminolysis of phenyl Y-substituted-phenyl carbonates have shown that the electronic nature of the substituent (Y) in the leaving group governs the reaction mechanism. mit.edu For substrates with strong electron-withdrawing groups (EWGs), the reaction proceeds through a stepwise mechanism where the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. mit.edu In contrast, for substrates with weak EWGs, the reaction involves both the zwitterionic intermediate and its deprotonated form. mit.edu

The reactivity of carbonates is also influenced by the nature of the non-leaving group. Modification of the non-leaving group from a benzoyl to a phenyloxycarbonyl group has been shown to cause a change in the reaction mechanism from a stepwise to a concerted pathway, accompanied by an increase in reactivity. acs.org

The stability of the carbonate itself is also affected by substituents. A study on the solvolysis of substituted benzhydryl phenyl carbonates and methyl carbonates revealed that phenyl carbonates solvolyze approximately one order of magnitude faster than methyl carbonates. acs.org This is attributed to the greater ability of the phenyl carbonate anion to delocalize the negative charge through negative hyperconjugation, making it a better leaving group. acs.org

The following table provides a qualitative summary of the expected impact of different substituents on the reactivity of the carbonate towards nucleophilic attack, based on general principles of physical organic chemistry:

| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on Reactivity |

| -NO₂ | Strong Electron-Withdrawing | Increased |

| -CN | Strong Electron-Withdrawing | Increased |

| -Cl | Weak Electron-Withdrawing | Slightly Increased |

| -H | Neutral | Baseline |

| -CH₃ | Weak Electron-Donating | Slightly Decreased |

| -OCH₃ | Strong Electron-Donating | Decreased |

Investigation of Heteroatom-Modified Analogues

Replacing one of the oxygen atoms in the carbonate linkage of this compound with a different heteroatom, such as sulfur or nitrogen, leads to the formation of thiocarbonates and carbamates, respectively. These structural modifications can significantly alter the chemical and physical properties of the parent compound.

Thiocarbonates: The synthesis of O-alkyl S-aryl thiocarbonates can be achieved through various methods. One notable approach is the nickel-catalyzed reductive coupling of aryl triflates with O-tBu S-alkyl thiocarbonates, which proceeds via chemoselective cleavage of the C-O bond of the thiocarbonate. frontiersin.org This method offers a pathway to synthesize aryl thioesters, which are structurally related to the target thiocarbonates. The synthesis of compounds like tert-Butyl 4-((4-chlorophenyl)thio)piperidine-1-carboxylate further illustrates the synthetic accessibility of complex molecules containing the thio-aryl linkage. youtube.com

Carbamates: The synthesis of N-aryl carbamates, such as Butyl N-(4-chlorophenyl)carbamate, can be accomplished through several routes. A direct method involves the reaction of an arylamine with an alkyl aryl carbonate in the presence of a strong base. nih.gov This approach avoids the use of hazardous reagents like phosgene (B1210022). Another powerful method is the palladium-catalyzed synthesis of N-aryl carbamates from aryl halides and sodium cyanate in the presence of an alcohol. organic-chemistry.org This method is highly versatile and accommodates a wide range of functional groups. Additionally, copper-catalyzed coupling reactions of aryl halides with potassium cyanate in the presence of an alcohol also provide a route to aryl carbamates. researchgate.net

The following table highlights key differences between carbonates and their heteroatom-modified analogues:

| Compound Type | Linkage | General Stability |

| Carbonate | R-O-(C=O)-O-Ar | Moderate |

| Thiocarbonate | R-O-(C=S)-O-Ar or R-S-(C=O)-O-Ar | Generally less stable than carbonates |

| Carbamate (B1207046) | R-O-(C=O)-NH-Ar | Generally more stable than carbonates |

Development of Polymer-Supported or Immobilized Carbonate Systems

The immobilization of carbonate compounds onto solid supports, such as polymers, offers several advantages, including ease of separation, potential for recyclability, and applications in solid-phase synthesis.

One approach to creating polymer-supported carbonate systems is through the polymerization of monomers that already contain the carbonate functionality. For example, new poly(aryl ether carbonates) have been synthesized by the polymerization of bisphenol A-based diarylether monomers with phosgene gas. organic-chemistry.orgmit.edu These polymers incorporate the carbonate linkage directly into the polymer backbone. Similarly, the solid-state polymerization of poly(aryl carbonates) provides a route to high-molecular-weight polycarbonates. acs.org

Another strategy involves the covalent attachment of a carbonate-containing small molecule to a pre-formed polymer support. This can be achieved by using polymers with reactive functional groups that can form a bond with a suitably functionalized carbonate derivative. For instance, hydrophilic polymer supports with reactive cyclic carbonate groups have been prepared for enzyme immobilization. nih.gov This technology could potentially be adapted for the immobilization of small molecule carbonates.

The development of dual-functioned magnesium-enriched biochar hydrogels for phosphate (B84403) recovery and slow-release nutrient delivery showcases the use of immobilization to control the release of active substances. mdpi.com A similar principle could be applied to create systems for the controlled release of this compound or its derivatives.

The table below outlines different strategies for creating polymer-supported carbonate systems:

| Immobilization Strategy | Description | Potential Application |

| Polymerization of Carbonate Monomers | The carbonate group is part of the repeating unit of the polymer chain. | Creation of new materials with specific properties. |

| Covalent Attachment to a Polymer | A small molecule carbonate is chemically bonded to a functionalized polymer. | Solid-phase synthesis, controlled release systems. |

| Entrapment within a Polymer Matrix | The carbonate molecule is physically encapsulated within a polymer network. | Drug delivery, protected reagents. |

Advanced Analytical Methodologies in Research on Butyl 4 Chlorophenyl Carbonate

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the molecular formula and investigating the fragmentation pathways of Butyl (4-chlorophenyl) carbonate. acs.orgnih.gov The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is critical for distinguishing between species with the same nominal mass.

In the context of synthesizing this compound, which could, for example, be formed from the reaction of 4-chlorophenyl chloroformate with butanol, HRMS can be employed to identify key intermediates and byproducts. This provides invaluable insights into the reaction mechanism. For instance, the detection of transient species can help to confirm the proposed reaction pathway and optimize reaction conditions to maximize yield and purity.

Table 1: Illustrative HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z (Da) |

| [M]+ | C₁₁H₁₃ClO₃ | 228.0553 |

| [M - C₄H₈]+ | C₇H₅ClO₃ | 171.9900 |

| [M - OC₄H₉]+ | C₇H₄ClO₂ | 154.9899 |

| [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation | 139.9949 |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111.0052 |

| [C₄H₉]⁺ | Butyl cation | 57.0704 |

Note: This data is illustrative and based on predictable fragmentation patterns for this class of compound.

The fragmentation pattern can reveal the lability of certain bonds within the molecule. For this compound, common fragmentation would involve the loss of the butyl group, the butoxy group, or cleavage of the carbonate moiety. By analyzing the exact masses of these fragments, researchers can piece together the molecule's structure and gain confidence in its identification.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dynamic Studies and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. nih.gov For this compound, standard ¹H and ¹³C NMR would confirm the presence of the butyl and 4-chlorophenyl groups. However, advanced NMR techniques provide deeper insights into the molecule's connectivity and spatial arrangement. youtube.com

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons. HSQC would show direct one-bond correlations, for instance, between the protons of the butyl chain and their attached carbons. HMBC, on the other hand, reveals longer-range couplings (2-3 bonds), which are crucial for piecing together the entire molecular skeleton. For example, an HMBC correlation between the protons of the methylene (B1212753) group adjacent to the carbonate oxygen and the carbonyl carbon would definitively confirm the ester linkage.

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, can provide information about the through-space proximity of atoms, which is particularly useful for determining the preferred conformation of the molecule in solution. While this compound does not have stereocenters, these techniques can reveal information about the rotational dynamics around the single bonds.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~152 |

| Aromatic C (ipso, C-O) | - | ~149 |

| Aromatic C (ortho to Cl) | ~7.4 | ~130 |

| Aromatic C (meta to Cl) | ~7.3 | ~122 |

| Aromatic C (ipso, C-Cl) | - | ~133 |

| -O-CH₂- | ~4.2 | ~69 |

| -CH₂- | ~1.7 | ~31 |

| -CH₂- | ~1.4 | ~19 |

| -CH₃ | ~0.9 | ~14 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for In Situ Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. nih.govacs.org For this compound, the most prominent feature in the IR spectrum would be the strong absorption band of the carbonyl (C=O) group of the carbonate, typically appearing around 1760 cm⁻¹. The C-O stretching vibrations of the carbonate would also give rise to characteristic bands. unlp.edu.ar

A significant application of vibrational spectroscopy in the context of this compound is for in situ reaction monitoring. acs.orgnih.govyoutube.com By immersing an attenuated total reflectance (ATR)-FTIR or a Raman probe into the reaction mixture, the progress of the synthesis of this compound can be followed in real-time. For example, in a reaction between 4-chlorophenyl chloroformate and butanol, one could monitor the disappearance of the chloroformate's characteristic carbonyl band (around 1785 cm⁻¹) and the appearance of the product's carbonate carbonyl band. This allows for precise determination of reaction endpoints and can help in identifying the formation of any transient intermediates. youtube.comresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (carbonate) | 1750 - 1770 | Strong |

| Aromatic C=C Stretch | 1580 - 1600, 1480-1500 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 - 1250 | Strong |

| Symmetric C-O-C Stretch | 1000 - 1080 | Medium |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

Note: These are general ranges and can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structural Determination of Derivatives or Intermediates

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.orgminsocam.org While a crystal structure for this compound itself may not be readily available in public databases, the technique is invaluable for characterizing any crystalline derivatives or stable intermediates formed during its synthesis or subsequent reactions.

Should this compound be a crystalline solid at room temperature, a single-crystal X-ray diffraction experiment would provide definitive proof of its structure. The resulting data would include exact bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the macroscopic properties of the material. researchgate.net

In the absence of a direct crystal structure, analysis of related compounds, such as bis(4-chlorophenyl) carbonate, can provide valuable insights into the likely bond parameters and conformations of the chlorophenyl carbonate moiety.

Table 4: Illustrative Crystallographic Parameters for a Related Aryl Carbonate

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 20.1 |

| β (°) | 95.5 |

| Volume (ų) | 1215 |

| Z | 4 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Future Directions and Emerging Research Avenues for Butyl 4 Chlorophenyl Carbonate

Integration into Flow Chemistry Systems for Continuous Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of specialty chemicals, including Butyl (4-chlorophenyl) carbonate. Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for seamless scale-up. okayama-u.ac.jp

Key Advantages for this compound Synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is critical for managing exothermic reactions and minimizing the formation of byproducts. okayama-u.ac.jp

Improved Safety: Performing reactions in a small, enclosed volume significantly reduces the risks associated with handling hazardous reagents or intermediates. researchgate.net This is particularly relevant for syntheses that might involve reactive precursors.

Precise Residence Time Control: Continuous flow systems allow for exact control over the time reactants spend in the reaction zone, enabling optimization of yield and selectivity while preventing over-reaction. okayama-u.ac.jprsc.org

Automation and Scalability: Flow chemistry setups can be readily automated for continuous, around-the-clock production. Scaling up production involves running the system for longer periods or "numbering-up" by adding parallel reactor lines, which is often more straightforward than scaling up batch reactors. magritek.com

Potential Research Focus: Future research will likely concentrate on developing a robust flow synthesis protocol for this compound. This could involve the reaction of 4-chlorophenyl chloroformate with butanol or the transesterification of a dialkyl carbonate (like dimethyl carbonate) with 4-chlorophenol (B41353) and butanol. figshare.com Packed-bed reactors containing immobilized catalysts are a promising area, as they combine the benefits of flow chemistry with the ease of catalyst separation and reuse. wordpress.com The development of integrated systems that combine synthesis with real-time monitoring (e.g., in-line NMR or IR spectroscopy) and purification would further streamline the manufacturing process. magritek.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Difficult to control temperature and mixing gradients, especially on a large scale. | Precise control over temperature, pressure, and residence time. okayama-u.ac.jp |

| Safety | Higher risks due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat dissipation. researchgate.net |

| Efficiency & Yield | Can be lower due to side reactions and less optimal conditions. | Often higher yields and selectivity due to precise parameter control. nih.gov |

| Scalability | Complex; requires re-engineering of reactors and processes ("scaling up"). | Simpler; achieved by extending operational time or parallelization ("numbering up"). magritek.com |

Exploration of Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov For this compound, enzymes could provide pathways for both its synthesis and its subsequent modification into other valuable molecules.

Enzymatic Synthesis: Lipases are a class of enzymes known to catalyze esterification and transesterification reactions under mild conditions. Research could explore the use of immobilized lipases for the synthesis of this compound. A potential route is the transesterification of a green dialkyl carbonate, such as dimethyl carbonate, with 4-chlorophenol, followed by a second transesterification with butanol. While phenol (B47542) can be a poor nucleophile in enzymatic reactions, enzyme engineering and optimization of reaction conditions (e.g., solvent choice, water activity) can enhance conversion rates. nih.gov This approach avoids the use of harsh reagents and can lead to high product purity with minimal waste.

Enzymatic Derivatization: The structure of this compound offers sites for enzymatic modification. For instance, hydrolases could be employed for the selective hydrolysis of the carbonate ester bond to regenerate the precursor alcohol and phenol under specific conditions. Furthermore, other enzymes could potentially modify the aryl ring or the butyl chain, although this is a more complex research area. Arylmalonate decarboxylase, for example, is a versatile biocatalyst for creating optically pure carboxylic acids from arylmalonic acids, showcasing the potential for enzymes to perform complex transformations on aromatic compounds. frontiersin.org

Development of Novel Catalytic Systems for Enhanced Transformations

Advances in catalysis are crucial for improving the efficiency and sustainability of chemical synthesis. For this compound, research into novel catalysts can address challenges such as low selectivity, harsh reaction conditions, and catalyst deactivation. figshare.com

Promising Catalytic Systems:

Heterogeneous Catalysts: Solid catalysts are advantageous due to their ease of separation and recyclability. mdpi.com Materials like mixed metal oxides, hydrotalcites, and functionalized zeolites have shown great potential for transesterification reactions. mdpi.commdpi.com For the synthesis of this compound, developing a bifunctional catalyst with both acidic and basic sites could synergistically activate the reactants and accelerate the reaction. nih.govresearchgate.net

Organocatalysts: Metal-free organocatalysts, such as N-heterocyclic carbenes (NHCs) and phosphonium salts, are emerging as powerful tools for carbonate synthesis. magritek.combeilstein-journals.org They can offer high activity and selectivity under mild conditions. Research could focus on designing specific organocatalysts tailored for the transesterification involving 4-chlorophenol.

Metal-Organic Frameworks (MOFs): MOFs are porous materials with tunable structures and active metal sites. scispace.com Their high surface area and well-defined active centers make them ideal candidates for activating substrates in carbonate synthesis. The Lewis acidic sites within MOFs can activate the carbonate carbonyl group, facilitating nucleophilic attack by the alcohol. scispace.com

Ionic Liquids (ILs): Ionic liquids can act as both solvents and catalysts, offering unique reactivity and simplifying product separation. epa.gov Certain ILs have been shown to be effective catalysts for transesterification, and task-specific ILs could be designed to optimize the synthesis of this compound. beilstein-journals.org

Table 2: Emerging Catalytic Systems for Carbonate Synthesis

| Catalyst Type | Key Advantages | Research Focus for this compound |

|---|---|---|

| Heterogeneous Mixed Oxides | Reusable, stable, tunable acid-base properties. mdpi.com | Optimizing metal ratios (e.g., Mg-Al, Zn-Al) for enhanced activity in transesterification. |

| Organocatalysts (e.g., NHCs) | Metal-free, high selectivity, mild conditions. uu.nl | Designing catalysts for efficient activation of 4-chlorophenol and dialkyl carbonates. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, well-defined active sites. scispace.com | Utilizing Lewis acidic metal nodes to facilitate C-O bond formation. |

| Ionic Liquids (ILs) | Dual role as solvent and catalyst, designable. epa.gov | Developing task-specific ILs to enhance reaction rates and simplify purification. |

Sustainable and Circular Economy Considerations in its Chemical Lifecycle

Integrating this compound into a circular economy framework requires a holistic view of its entire lifecycle, from raw material sourcing to end-of-life management. dksh.com This approach aims to minimize waste, conserve resources, and reduce environmental impact. chemiehoch3.derenewablematter.eu

Key Lifecycle Stages and Considerations:

Sustainable Feedstocks: The precursors, butanol and 4-chlorophenol, are traditionally derived from fossil fuels. Future research will focus on sourcing these from renewable biomass. Bio-butanol is an established commodity. 4-chlorophenol could potentially be synthesized from lignin, a complex aromatic biopolymer, through advanced biorefinery processes.

Green Synthesis Processes: This involves implementing the advanced synthesis methods discussed previously—such as flow chemistry, biocatalysis, and the use of recyclable heterogeneous catalysts—to minimize energy consumption and waste generation, adhering to the principles of green chemistry. uu.nlacs.org

Use and Application: In its applications, durability and longevity are key circular principles. Designing applications where the compound can be recovered and reused would be a significant advancement.

End-of-Life Management: Recycling and Degradation:

Chemical Recycling: Developing processes to chemically break down this compound back into its valuable precursors (4-chlorophenol and butanol) would "close the loop." This could involve catalyzed hydrolysis or alcoholysis.

Biodegradation: The presence of a chlorinated aromatic ring makes the molecule potentially persistent and toxic in the environment. nih.govnih.gov Research into the biodegradation of this compound is critical. While the ester bond may be susceptible to microbial hydrolysis, the degradation of the resulting 4-chlorophenol is the more significant challenge. nih.gov Studies on microbial consortia capable of aerobic or anaerobic degradation of chlorophenols will be essential. Aerobic pathways often proceed via the formation of chlorocatechols, while anaerobic routes typically involve reductive dehalogenation as the initial step. nih.goveurochlor.org Understanding and enhancing these natural degradation pathways is vital for managing the compound's environmental fate.

By focusing on these emerging research avenues, the chemical industry can ensure that specialty compounds like this compound are produced and utilized in a manner that is efficient, economically viable, and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.